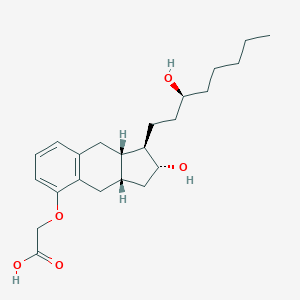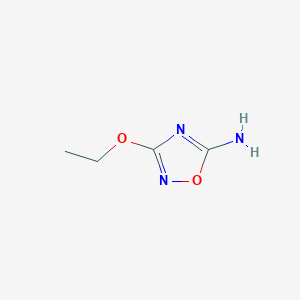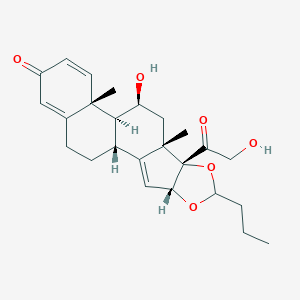
14,15-Dehydro Budesonide
Descripción general
Descripción
14,15-Dehydro Budesonide, also known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dione, is a glucocorticoid . It has a molecular formula of C25H32O6 and a molecular weight of 428.518 .
Synthesis Analysis
14,15-Dehydro Budesonide Acetate is an intermediate in the synthesis of 14,15-Dehydro Budesonide . A new cost-effective continuous flow process for the synthesis of budesonide, which belongs to the class of 16,17 acetals of pregnane core, has been discussed in research findings . Flow reactor parameters such as flow rate, temperature, residence time, solution volumes, anti-solvents, and reactor frequency are subjected to investigation on the preparation of the molar ratio of budesonide epimers .
Molecular Structure Analysis
14,15-Dehydro Budesonide contains a total of 67 bonds; 35 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 1 nine-membered ring, 2 ten-membered rings, 1 twelve-membered ring, 2 ketones (aliphatic), 2 hydroxyl groups, 1 primary alcohol .
Physical And Chemical Properties Analysis
14,15-Dehydro Budesonide has a molecular formula of C25H32O6 and a molecular weight of 428.52 . More detailed physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
Metabolite Discrimination in Sports : A study by Matabosch et al. (2013) discussed the discrimination of prohibited oral use from authorized inhaled treatment of Budesonide in sports. This research is significant in distinguishing between legal and illegal uses of the drug in athletic competitions (Matabosch et al., 2013).
Pharmacokinetic/Pharmacodynamic Modeling : Lönnebo, Grahnén, and Karlsson (2007) developed a pharmacokinetic/pharmacodynamic (PK/PD) model for the effect of budesonide on ACTH and cortisol. This model is instrumental in understanding the drug's influence on the hypothalamic-pituitary-adrenal axis, aiding in the development of new drugs interacting with this system (Lönnebo et al., 2007).
Inhibition of VEGF Expression in Retinal Treatments : Kompella, Bandi, and Ayalasomayajula (2003) investigated budesonide’s role in inhibiting VEGF expression in a retinal pigment epithelial cell line. This has implications for retinal treatments, particularly in managing conditions like age-related macular degeneration (Kompella et al., 2003).
Treatment of Ulcerative Colitis : Varshosaz et al. (2009) synthesized dextran-budesonide conjugates for colon-specific drug delivery, particularly for the treatment of ulcerative colitis. This research is pivotal in improving the efficacy of budesonide for such gastrointestinal conditions (Varshosaz et al., 2009).
Budesonide Metabolism Study : Matabosch et al. (2012) provided a comprehensive picture of Budesonide metabolism in humans, which is crucial for developing strategies to manage its administration in sports and medical treatments (Matabosch et al., 2012).
Sulfation of Budesonide : Meloche et al. (2002) studied the sulfation of budesonide by human cytosolic sulfotransferase, highlighting the importance of this metabolic pathway in the drug’s efficacy and safety (Meloche et al., 2002).
Treatment of Chronic Obstructive Pulmonary Disease : Welte et al. (2009) evaluated the efficacy and tolerability of budesonide/formoterol added to tiotropium in patients with chronic obstructive pulmonary disease (COPD), showing significant improvements in lung function and health status (Welte et al., 2009).
Pulmonary Drug Disposition : Ryrfeldt, Persson, and Nilsson (1989) explored the pulmonary disposition of budesonide using an isolated perfused rat lung model. This study provides insights into the lung affinity of budesonide and its therapeutic effects (Ryrfeldt et al., 1989).
Safety And Hazards
The safety data sheet for 14,15-Dehydro Budesonide advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-11,16,18,20-22,26,28H,4-7,12-13H2,1-3H3/t16-,18-,20+,21?,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZXYZGZQZYDLA-BQKXZEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514461 | |
| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14,15-Dehydro Budesonide | |
CAS RN |
131918-64-4 | |
| Record name | 14,15-Dehydrobudesonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4bS,5S,6aS,6bS,9aR,10bR)-5-Hydroxy-6b-(hydroxyacetyl)-4a,6a-dimethyl-8-propyl-4a,4b,5,6,6a,6b,9a,10b,11,12-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14,15-DEHYDROBUDESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGU7BPL6BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



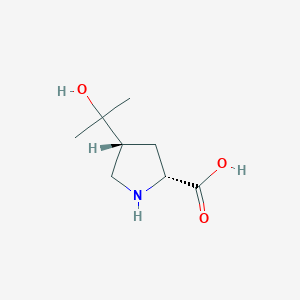


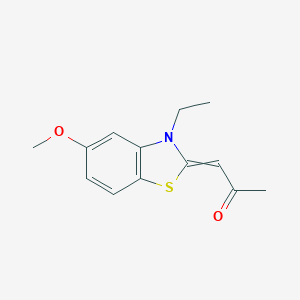


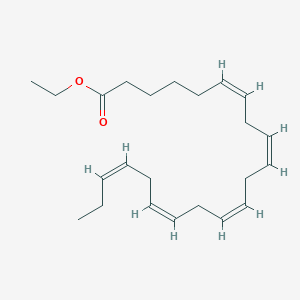

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
